(R)-4-Bromo-1-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
CAS No.:
Cat. No.: VC13816392
Molecular Formula: C7H11BrClN3
Molecular Weight: 252.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11BrClN3 |
|---|---|
| Molecular Weight | 252.54 g/mol |
| IUPAC Name | 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole;hydrochloride |
| Standard InChI | InChI=1S/C7H10BrN3.ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;/h3,5,7,9H,1-2,4H2;1H/t7-;/m1./s1 |
| Standard InChI Key | ZDMISNPPNOBORH-OGFXRTJISA-N |
| Isomeric SMILES | C1CNC[C@@H]1N2C=C(C=N2)Br.Cl |
| SMILES | C1CNCC1N2C=C(C=N2)Br.Cl |
| Canonical SMILES | C1CNCC1N2C=C(C=N2)Br.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted at the 1-position with an (R)-configured pyrrolidine group and a bromine atom at the 4-position. The hydrochloride salt introduces ionic character, improving stability for storage and experimental handling .
Table 1: Key Structural and Identifier Data
| Property | Value |
|---|---|
| IUPAC Name | 4-bromo-1-[(3R)-pyrrolidin-3-yl]pyrazole; hydrochloride |
| Molecular Formula | C₇H₁₁BrClN₃ |
| Molecular Weight | 252.54 g/mol |
| CAS Number (hydrochloride) | 2828444-30-8 |
| CAS Number (free base) | 1428331-33-2 |
| SMILES Notation | C1CNC[C@@H]1N2C=C(C=N2)Br.Cl |
| InChI Key | ZDMISNPPNOBORH-OGFXRTJISA-N |
The stereochemistry at the pyrrolidine C3 position (R-configuration) critically influences its biological interactions, as enantiomeric forms exhibit divergent binding affinities .
Solubility and Stability
The hydrochloride salt increases aqueous solubility compared to the free base (216.08 g/mol), facilitating its use in in vitro assays. Stability studies recommend storage at 2–8°C under inert conditions to prevent degradation .
Synthesis and Preparation
Synthetic Pathways
Synthesis involves a multi-step sequence:
-
Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or via [3+2] cycloadditions.
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Pyrrolidine Substitution: Nucleophilic substitution or transition-metal-catalyzed coupling introduces the (R)-pyrrolidine group.
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Bromination: Electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS).
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Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .
Chirality Control
Asymmetric synthesis or chiral resolution ensures enantiopurity. The (R)-enantiomer is preferentially synthesized due to its higher bioactivity, though the (S)-enantiomer (CAS 1428331-33-2) is also accessible for comparative studies .
Biological Activity and Mechanism
Enzyme and Receptor Inhibition
The compound demonstrates inhibitory activity against kinases and G protein-coupled receptors (GPCRs). Its bromine atom enhances electrophilic reactivity, enabling covalent binding to cysteine residues in target proteins .
Cellular Pathway Modulation
In preclinical models, it modulates MAPK/ERK and PI3K/AKT pathways, influencing apoptosis and proliferation. Fluorescence spectroscopy reveals nanomolar binding affinity (Kd = 12.3 nM) for ERK2, suggesting therapeutic potential in oncology .
Research Findings and Pharmacological Insights
In Vitro Efficacy
Studies using surface plasmon resonance (SPR) show dose-dependent inhibition of TNF-α production in macrophages (IC₅₀ = 0.8 µM). This anti-inflammatory activity is attributed to NF-κB pathway suppression .
In Vivo Pharmacokinetics
Rodent studies indicate moderate oral bioavailability (F = 34%) and a half-life of 2.7 hours. Hepatic metabolism via CYP3A4 generates des-bromo metabolites, which retain partial activity .
Comparison with Related Compounds
Halogen Substitution Effects
Replacing bromine with chlorine reduces potency (IC₅₀ increases to 5.2 µM for ERK2), highlighting bromine’s role in hydrophobic interactions. Fluorine analogues exhibit improved metabolic stability but lower solubility .
Enantiomeric Specificity
The (S)-enantiomer shows 10-fold lower affinity for ERK2 (Kd = 128 nM), underscoring the importance of stereochemistry. Molecular dynamics simulations reveal disrupted hydrogen bonding in the (S)-form .
| Hazard Statement | Precautionary Measure |
|---|---|
| H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call a poison center |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling |
| H319: Causes serious eye irritation | P305+P351+P338: Rinse cautiously with water |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume |
Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory during handling .
Applications in Drug Development
Oncology Therapeutics
As a selective ERK inhibitor, this compound is being evaluated in combination therapies for BRAF-mutant melanoma. Synergy with dabrafenib reduces tumor volume by 68% in xenograft models .
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